molecular formula CH6ClN3O B12922590 Semicarbazide hydrochloride-15N3

Semicarbazide hydrochloride-15N3

Cat. No.: B12922590
M. Wt: 114.51 g/mol
InChI Key: XHQYBDSXTDXSHY-ZNYUTZBJSA-N
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Description

Semicarbazide hydrochloride (NH2CONHNH2·HCl, CAS 563-41-7) is a urea derivative with applications in organic synthesis, pharmaceuticals, and biochemical research. Its isotope-labeled variant, semicarbazide hydrochloride-15N3, incorporates three <sup>15</sup>N atoms, enhancing its utility in nuclear magnetic resonance (NMR) studies, hyperpolarized magnetic resonance imaging (HP-MRI) , and metabolic tracing . Key properties include:

  • Molecular weight: 111.53 g/mol (unlabeled), 114.51 g/mol (labeled) .
  • Structure: A linear molecule with a semicarbazide backbone and a hydrochloride counterion.
  • Applications:
    • Synthesis of heterocyclic compounds (e.g., pyrazoles, triazoles) .
    • Antiviral and antitumor activity via metal ion chelation .
    • Environmental pollutant studies due to bioaccumulation in marine organisms .

Properties

Molecular Formula

CH6ClN3O

Molecular Weight

114.51 g/mol

IUPAC Name

(15N)azanylurea;hydrochloride

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i2+1,3+1,4+1;

InChI Key

XHQYBDSXTDXSHY-ZNYUTZBJSA-N

Isomeric SMILES

C(=O)([15NH2])[15NH][15NH2].Cl

Canonical SMILES

C(=O)(N)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of semicarbazide hydrochloride-15N3 involves the reaction of urea labeled with nitrogen-15 with hydrazine, followed by the addition of hydrochloric acid. The process can be summarized as follows :

    Mixing urea labeled with nitrogen-15, sodium hypochlorite, and sodium hydroxide: This mixture is catalyzed and filtered to collect the liquid supernatant.

    Distillation under reduced pressure: The supernatant is distilled to obtain a solution of 15N2-N2H4.H2O.

    Reaction with urea labeled with nitrogen-15: The obtained solution is mixed with urea labeled with nitrogen-15, followed by concentration and dehydration.

    pH regulation and recrystallization: The pH is adjusted, and the solution is concentrated again to remove ionized water, followed by recrystallization to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to achieve the desired isotopic labeling and product quality.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide hydrochloride-15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.

    Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction reactions: Can involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Semicarbazide hydrochloride-15N3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of semicarbazide hydrochloride-15N3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable semicarbazones. This reaction is useful in analytical chemistry for the identification and quantification of carbonyl-containing compounds . Additionally, its isotopic labeling allows for detailed studies of metabolic pathways and enzyme interactions.

Comparison with Similar Compounds

Thiosemicarbazide and Derivatives

Thiosemicarbazide (NH2CSNHNH2) replaces the carbonyl oxygen in semicarbazide with sulfur. This modification alters reactivity and biological activity:

Property Semicarbazide Hydrochloride Thiosemicarbazide
Molecular Weight 111.53 g/mol 106.15 g/mol
Key Interactions Bifurcated hydrogen bonds Stronger H-bonds due to sulfur
Biological Activity Moderate cytotoxicity Enhanced antiproliferative effects
Crystal Structure Planar conformation (twist: 2.59°) Greater non-planarity (twist: 9.12°)
  • Example : 1,2-Dibenzoylthiosemicarbazide exhibits distinct NMR profiles compared to semicarbazide derivatives, attributed to sulfur’s electron-withdrawing effects .

4-Substituted Semicarbazides

Substitution at the 4-position introduces variability in pharmacological activity:

  • 4-(2-Chloroethyl)semicarbazide: Shows selective cytotoxicity against U251 (brain carcinoma) and HepG2 (liver carcinoma) cell lines .
  • Indolylcarbonyl derivatives : Higher cytotoxic activity than benzoyl analogs due to improved membrane permeability .

Quinone Hydrazones

Semicarbazide hydrochloride reacts with p-benzoquinone derivatives to form azo-compounds, unlike thiosemicarbazides, which favor stable semicarbazones . This reactivity is exploited in dye synthesis and coordination chemistry.

Isotope-Labeled Analogues

Semicarbazide Hydrochloride-15N3 vs. <sup>13</sup>C,<sup>15</sup>N2-Labeled Variants

Parameter 15N3 13C,15N2
Isotopic Purity ≥98% <sup>15</sup>N ≥99% <sup>13</sup>C/<sup>15</sup>N
Applications HP-MRI contrast enhancement Metabolic pathway tracing
Relaxation Times T1 = 180–240 s Data not reported

Toxicity and Handling

  • Semicarbazide hydrochloride : Classified as a skin/eye irritant (H315, H319) and skin sensitizer (H317) .
  • Thiosemicarbazide : Higher acute toxicity due to sulfur’s redox activity .

Environmental Persistence

  • Semicarbazide bioaccumulates in scallop tissues (BCF = 12–18) , whereas thiosemicarbazide derivatives degrade faster in aquatic environments due to hydrolytic instability .

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